molecular formula C24H48O4 B14329871 2-Butoxyethyl 12-hydroxyoctadecanoate CAS No. 105426-23-1

2-Butoxyethyl 12-hydroxyoctadecanoate

Cat. No.: B14329871
CAS No.: 105426-23-1
M. Wt: 400.6 g/mol
InChI Key: TZEYQHUKHWLZHX-UHFFFAOYSA-N
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Description

2-Butoxyethyl 12-hydroxyoctadecanoate is an ester compound formed from 12-hydroxyoctadecanoic acid and 2-butoxyethanol. It is known for its unique properties, which make it useful in various industrial applications, including as a surfactant and in the formulation of lubricants and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxyethyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-butoxyethanol. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, and carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:

12-hydroxyoctadecanoic acid+2-butoxyethanol2-butoxyethyl 12-hydroxyoctadecanoate+water\text{12-hydroxyoctadecanoic acid} + \text{2-butoxyethanol} \rightarrow \text{this compound} + \text{water} 12-hydroxyoctadecanoic acid+2-butoxyethanol→2-butoxyethyl 12-hydroxyoctadecanoate+water

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These methods often employ solid acid catalysts and azeotropic distillation to remove water and drive the reaction to completion . This approach enhances production efficiency and reduces waste.

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to 12-hydroxyoctadecanoic acid and 2-butoxyethanol.

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 12-hydroxyoctadecanoic acid and 2-butoxyethanol.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-Butoxyethyl 12-hydroxyoctadecanoate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-butoxyethyl 12-hydroxyoctadecanoate primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and stability of formulations. In biological systems, it can interact with lipid membranes, enhancing the delivery of active compounds .

Comparison with Similar Compounds

Similar Compounds

    12-hydroxyoctadecanoic acid: A hydroxy fatty acid with similar surfactant properties.

    2-butoxyethanol: A solvent with applications in cleaning and coatings.

Uniqueness

2-Butoxyethyl 12-hydroxyoctadecanoate combines the properties of both 12-hydroxyoctadecanoic acid and 2-butoxyethanol, resulting in a compound with enhanced surfactant and emulsifying capabilities. This makes it particularly useful in applications requiring both hydrophilic and lipophilic interactions .

Properties

CAS No.

105426-23-1

Molecular Formula

C24H48O4

Molecular Weight

400.6 g/mol

IUPAC Name

2-butoxyethyl 12-hydroxyoctadecanoate

InChI

InChI=1S/C24H48O4/c1-3-5-7-14-17-23(25)18-15-12-10-8-9-11-13-16-19-24(26)28-22-21-27-20-6-4-2/h23,25H,3-22H2,1-2H3

InChI Key

TZEYQHUKHWLZHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCOCCCC)O

Origin of Product

United States

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